Benzamide,2,2'-dithiobis[N-methyl-

Description

BenchChem offers high-quality Benzamide,2,2'-dithiobis[N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,2,2'-dithiobis[N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

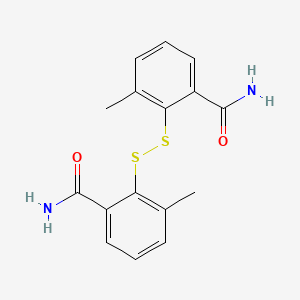

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-carbamoyl-6-methylphenyl)disulfanyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-9-5-3-7-11(15(17)19)13(9)21-22-14-10(2)6-4-8-12(14)16(18)20/h3-8H,1-2H3,(H2,17,19)(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGCLKZMEMEROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)SSC2=C(C=CC=C2C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293773 | |

| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-44-7 | |

| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14208-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a disulfide-containing aromatic compound.[1][2] Its chemical structure, featuring two N-methylbenzamide moieties linked by a disulfide bridge, underpins its activity as a biocide, preservative, and slimicide.[3] This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and the experimental methodologies used to characterize such compounds. While specific quantitative data for this particular molecule is limited in publicly available literature, this guide will draw upon information on related disulfide-containing compounds to illustrate its potential mechanisms and applications.

Chemical Structure and Properties

The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][4] |

| Molecular Weight | 332.44 g/mol | [1][2][4] |

| CAS Number | 2527-58-4 | [1][2] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1] |

| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide) | [1] |

| Physical Appearance | Not specified in available literature | |

| Melting Point | 217-219 °C | [5] |

| Boiling Point | 545.9 °C at 760 mmHg | [5] |

| Density | 1.31 g/cm³ | [5] |

Biological Activity and Mechanism of Action

Benzamide, 2,2'-dithiobis[N-methyl-] is known to possess antimicrobial properties. It is used as a microbicide and has demonstrated activity against Micrococcus luteus.[4] The proposed mechanism of action involves the reaction of the disulfide bond with bacterial cell membranes.[4]

The biological activity of disulfide-containing compounds often stems from their ability to interact with thiol (-SH) groups in proteins.[6] This interaction can lead to the formation of mixed disulfides, thereby inactivating essential enzymes.[6] For instance, enzymes involved in bacterial fatty acid biosynthesis are potential targets.[6] This mechanism of action, known as thiol-disulfide exchange, is a key aspect of the antimicrobial effects of many natural and synthetic disulfide compounds.[7]

While specific signaling pathways affected by Benzamide, 2,2'-dithiobis[N-methyl-] have not been elucidated, a generalized pathway for disulfide-containing antimicrobials can be proposed.

Experimental Protocols

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A plausible synthetic route involves the reaction of a 2-substituted benzamide with a sulfurizing agent. One general method described in the literature for the preparation of 2,2'-dithiobenzamide compounds involves reacting a 2-substituted benzamide with a sulfur reagent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.

Another potential route starts from 2,2'-dithiosalicylic acid. This could be converted to the corresponding bis-acid chloride, followed by amidation with methylamine.

Illustrative Synthesis Workflow:

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[8][9]

Broth Microdilution Method:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under optimal conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data

While specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is scarce, the following table presents illustrative MIC values for other disulfide-containing antimicrobial compounds to provide context for the expected potency of this class of molecules.

| Compound | Organism | MIC (µg/mL) | Reference |

| S,S′-bis(isopropoxy) disulfide | Staphylococcus aureus (MRSA) | 0.5 | [6] |

| Vancomycin-disulfide derivative (30f) | Moraxella catarrhalis | 0.5 | [6] |

| Allicin-inspired disulfide (S5) | Xanthomonas oryzae | 1.56 (MIC₉₀) | [10] |

| Allicin-inspired disulfide (S8) | Monilinia fructicola | 5.92 (EC₅₀) | [10] |

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with established utility as a microbicide. Its disulfide linkage is the likely key to its antimicrobial activity, presumably through interaction with microbial thiol-containing proteins. While there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise mechanism of action, the information available on related disulfide compounds suggests it is a promising scaffold for the development of novel antimicrobial agents. Future research should focus on its synthesis, comprehensive antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development. antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development.

References

- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 3. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]

- 4. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]

- 5. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]

- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disulfide - Wikipedia [en.wikipedia.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of Benzamide, 2,2'-dithiobis[N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), also known as Dithio-2,2'-bis(N-methylbenzamide), is a versatile chemical compound with applications in various fields, including the pharmaceutical and cosmetic industries. It serves as a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib and is also utilized as a microbicidal agent in cosmetic formulations. This technical guide provides a comprehensive overview of its core physical properties, along with insights into its synthesis and mechanisms of action.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | |

| Molecular Weight | 332.44 g/mol | |

| Appearance | White to gray wet solids | |

| Melting Point | 216.50 °C | |

| Boiling Point (est.) | 545.90 °C @ 760.00 mm Hg | |

| Solubility in Water (est.) | 36.92 mg/L @ 25 °C | |

| logP (o/w) (est.) | 2.090 | |

| Flash Point (est.) | 283.9 °C | |

| CAS Number | 2527-58-4 | |

| Synonyms | Dithio-2,2'-bis(N-methylbenzamide), Densil P, 2,2'-Disulfanediylbis(N-methylbenzamide) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively available in the public domain. However, the general synthetic approach involves the oxidative coupling of two molecules of 2-mercapto-N-methylbenzamide.

General Synthesis Outline

A common route to synthesize Benzamide, 2,2'-dithiobis[N-methyl-] is through the oxidation of 2-mercapto-N-methylbenzamide. This reaction typically involves an oxidizing agent that facilitates the formation of the disulfide bond.

Disclaimer: The following is a generalized protocol and may require optimization.

Materials:

-

2-mercapto-N-methylbenzamide

-

An appropriate oxidizing agent (e.g., iodine, hydrogen peroxide)

-

A suitable solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 2-mercapto-N-methylbenzamide in the chosen solvent.

-

Slowly add the oxidizing agent to the solution while stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

-

Further purification can be achieved through recrystallization from a suitable solvent.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Key Applications and Mechanisms of Action

Benzamide, 2,2'-dithiobis[N-methyl-] has two primary applications of interest to the scientific community: its role as a microbicidal agent and its function as a crucial intermediate in the synthesis of the anticancer drug Axitinib.

Microbicidal Activity: A Proposed Mechanism

This compound is known to inhibit the growth of bacteria by reacting with their cell membranes. The disulfide bond is a key feature in its mechanism of action. It is proposed that the compound interacts with the bacterial cell membrane, leading to its disruption and a subsequent loss of cellular integrity, ultimately resulting in cell death.

Caption: Proposed mechanism of antimicrobial action.

Role in Axitinib Synthesis

Benzamide, 2,2'-dithiobis[N-methyl-] is a vital precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy. In the synthetic pathway, the disulfide bond of Benzamide, 2,2'-dithiobis[N-methyl-] is cleaved to yield 2-mercapto-N-methylbenzamide, which is then coupled with an indazole derivative to form the core structure of Axitinib.

Caption: Simplified workflow of Axitinib synthesis.

Synonyms for "Benzamide, 2,2'-dithiobis[N-methyl-"

An In-depth Technical Guide on Benzamide, 2,2'-dithiobis[N-methyl-]

This technical guide provides a comprehensive overview of Benzamide, 2,2'-dithiobis[N-methyl-], a compound with significant antimicrobial and fungicidal properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, biological activity, and relevant experimental protocols.

Chemical Identity and Synonyms

Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound with the CAS number 2527-58-4. It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide |

| CAS Number | 2527-58-4 |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |

| Molecular Weight | 332.44 g/mol |

| Common Synonyms | 2,2'-dithiobis(N-methylbenzamide) |

| Dithio-2,2'-bis(N-methylbenzamide) | |

| Densil P | |

| 2,2'-disulfanediylbis(N-methylbenzamide) |

Physicochemical Properties

Understanding the physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 217-219 °C[1] |

| Boiling Point | 545.9 °C (predicted) |

| Density | 1.31 g/cm³ |

| Solubility | Soluble in Methanol |

| Physical Form | Solid[1] |

Biological Activity and Mechanism of Action

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits significant antimicrobial and fungicidal activity. Its primary mode of action is believed to be the disruption of microbial cell membranes. The disulfide bond is a key functional group, likely participating in redox reactions that can interfere with cellular processes.

Antimicrobial Activity

The compound has demonstrated activity against various microorganisms. Notably, it has a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against the Gram-positive bacterium Micrococcus luteus. Derivatives of this compound have also shown potent activity against Mycobacterium tuberculosis and Mycobacterium kansasii.

Table 3: Antimicrobial Activity Data

| Organism | Compound | Activity (MIC) |

| Micrococcus luteus | Benzamide, 2,2'-dithiobis[N-methyl-] | 32 µg/mL |

| Mycobacterium tuberculosis | Derivative 1 | 16 µg/mL |

| Mycobacterium kansasii | Derivative 2 | 8 µg/mL |

Fungicidal Activity

As a fungicide, Benzamide, 2,2'-dithiobis[N-methyl-] primarily acts as a contact fungicide, inhibiting the germination of fungal spores. This preventative action is crucial in controlling the spread of fungal infections.

Proposed Mechanism of Action: Interference with Redox Signaling

The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is a key structural feature that likely contributes to its biological activity. In the reducing environment of the bacterial cytoplasm, the disulfide bond can undergo thiol-disulfide exchange with cysteine residues in bacterial proteins. This can disrupt the function of proteins involved in essential processes, including redox-sensitive signaling pathways that regulate cellular responses to oxidative stress. By interfering with these pathways, the compound can induce a state of oxidative stress, leading to cell damage and death.

Caption: Proposed mechanism of Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Protocols

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A general method for the synthesis involves the reaction of a 2-substituted benzamide with a sulfurizing agent in an aprotic solvent in the presence of a metal salt and a ligand. A more specific method starts from 2,2'-dithiosalicylic acid.

Materials:

-

2,2'-dithiosalicylic acid

-

Thionyl chloride

-

Methylamine

-

Anhydrous solvent (e.g., Toluene)

-

Pyridine (as a catalyst)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

-

Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the resulting crude 2,2'-dithiobis(benzoyl chloride) in an anhydrous solvent like toluene. Cool the solution in an ice bath.

-

Slowly add a solution of methylamine in the same solvent to the cooled acid chloride solution with constant stirring. A catalytic amount of pyridine can be added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Filter the reaction mixture to remove any precipitate (methylamine hydrochloride). Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] using a broth microdilution method in a 96-well microtiter plate.

Materials:

-

Benzamide, 2,2'-dithiobis[N-methyl-]

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL

-

Sterile DMSO for stock solution preparation

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In the first column of a 96-well plate, add the appropriate volume of the stock solution to the growth medium to achieve the highest desired test concentration. Perform two-fold serial dilutions across the plate by transferring half the volume of the medium to the subsequent wells.

-

Inoculation: Add the prepared microbial inoculum to each well, ensuring the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (inoculum in medium without the compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Research and Drug Development

Benzamide, 2,2'-dithiobis[N-methyl-] serves as a valuable scaffold for the development of new therapeutic agents. Its known antimicrobial and fungicidal properties make it a lead compound for the design of novel anti-infective drugs. Furthermore, it is used as a chemical intermediate in the synthesis of other biologically active molecules, such as analogues of the tyrosine kinase inhibitor, Axitinib. Its use as a cross-linking agent in industrial applications, such as in the rubber industry, highlights its chemical reactivity and potential for further derivatization. Researchers can explore its structure-activity relationships by synthesizing and testing new analogues with modified properties to enhance potency and selectivity.

References

In-Depth Technical Guide: 2,2'-Dithiobis(N-methylbenzamide)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

2,2'-Dithiobis(N-methylbenzamide) is a chemical compound with significant applications in various industrial and research settings. It is recognized for its role as a cross-linking agent and as an intermediate in the synthesis of pharmaceutical compounds.[1][2]

Physicochemical Data

A summary of the key quantitative data for 2,2'-Dithiobis(N-methylbenzamide) is presented below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [3][4] |

| Molecular Weight | 332.44 g/mol | [3][4][5][6] |

| CAS Number | 2527-58-4 | [3][4][7][5] |

| Melting Point | 216.50 °C | [5] |

| Boiling Point | 545.90 °C | [5] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,2'-Dithiobis(N-methylbenzamide) are not extensively available in the public domain, it is known to be a synthetic compound.[8] It serves as a labeled intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[1][3] The synthesis would likely involve the formation of a disulfide bond between two N-methyl-2-mercaptobenzamide molecules.

A generalized workflow for a potential synthesis is outlined below.

Caption: Generalized synthetic workflow for 2,2'-Dithiobis(N-methylbenzamide).

Applications and Mechanism of Action

2,2'-Dithiobis(N-methylbenzamide) has diverse applications, primarily stemming from its chemical structure.

Industrial Applications

In the rubber industry, it functions as a cross-linking agent during the vulcanization process.[2] The dithio group facilitates the formation of robust cross-links within rubber molecules, which significantly enhances the physical properties of the rubber, such as tensile strength and elasticity.[2] This makes it a valuable additive in the manufacturing of durable rubber products like tires and conveyor belts.[2]

Biological and Pharmaceutical Relevance

The compound is identified as a microbiocide, preservative, and anti-fungal agent.[5][9] Its mode of action involves inhibiting the growth of bacteria by reacting with their cell membranes.[5][9]

Furthermore, its role as an intermediate in the synthesis of Axitinib analogues highlights its importance in drug discovery and development.[1][3]

The logical relationship of its primary functions is illustrated below.

Caption: Key application areas of 2,2'-Dithiobis(N-methylbenzamide).

Safety and Handling

2,2'-Dithiobis(N-methylbenzamide) is associated with certain hazards. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[10][11]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

Wear protective gloves, clothing, and eye/face protection.[11]

-

Avoid release to the environment.[11]

-

In case of skin contact, wash with plenty of water.[11]

-

If skin irritation or rash occurs, seek medical attention.[11]

The safety protocol workflow is outlined in the diagram below.

Caption: Safety and emergency procedures for handling 2,2'-Dithiobis(N-methylbenzamide).

References

- 1. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [amp.chemicalbook.com]

- 2. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]

- 3. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 4. 2,2'-Dithiobis[N-Methyl-Benzamide] - CAS - 2527-58-4 | Axios Research [axios-research.com]

- 5. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]

- 6. Affordable Price 2,2 Dithio-2,2 Bis N-Methylbenzamide Powder, Purity 98%, CAS No 2527-58-4 [shubhlifecare.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]

- 9. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]

- 10. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide on the Mechanism of Action of Benzamide, 2,2'-dithiobis[N-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, 2,2'-dithiobis[N-methyl-] is a disulfide-containing aromatic compound that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an anti-HIV agent. The primary mechanism involves the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7) through the ejection of zinc ions from its critical zinc finger domains. This guide consolidates available data on its biological activity, details the experimental protocols used to elucidate its function, and presents visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Targeting the HIV-1 Nucleocapsid Protein (NCp7)

The principal mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] and related disulfide benzamides is the targeted disruption of the HIV-1 nucleocapsid protein, NCp7.[1][2] NCp7 is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly. Its function is critically dependent on two highly conserved zinc finger domains, which coordinate zinc ions through cysteine and histidine residues.

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent that attacks the sulfur atoms of the cysteine residues within the NCp7 zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, resulting in the loss of the protein's structural integrity and, consequently, its function.[1] The disulfide bond in the compound is essential for this activity.

The proposed mechanism involves the following steps:

-

Thiol-Disulfide Exchange: The disulfide bond of Benzamide, 2,2'-dithiobis[N-methyl-] interacts with the thiol groups of the cysteine residues in the NCp7 zinc fingers.

-

Formation of a Mixed Disulfide: A covalent mixed disulfide is formed between the compound and the cysteine residue.

-

Zinc Ejection: This covalent modification disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger.

-

Loss of NCp7 Function: The ejection of zinc results in the unfolding of the zinc finger domains, rendering NCp7 incapable of binding to viral RNA and performing its essential functions in viral replication.

This targeted attack on a viral protein critical for replication makes Benzamide, 2,2'-dithiobis[N-methyl-] a member of a class of compounds with potential as antiretroviral agents.

Signaling Pathway Diagram

Caption: Proposed mechanism of HIV-1 NCp7 inactivation by Benzamide, 2,2'-dithiobis[N-methyl-].

Biological Activities

While the primary focus has been on its anti-HIV activity, Benzamide, 2,2'-dithiobis[N-methyl-] also exhibits other antimicrobial properties.

Antiviral Activity

The antiviral activity of this class of compounds is potent, with activity in the low micromolar to submicromolar range against various strains of HIV-1, including drug-resistant variants, HIV-2, and Simian Immunodeficiency Virus (SIV).[2]

Table 1: Antiviral Activity Data (Representative Data for Disulfide Benzamides)

| Compound Class | Virus | Cell Line | EC50 (µM) |

| Disulfide Benzamides | HIV-1 | CEM-SS | 0.1 - 1.0 |

| Disulfide Benzamides | HIV-2 | CEM-SS | 0.1 - 1.0 |

| Disulfide Benzamides | SIV | CEM-SS | 0.1 - 1.0 |

Note: Specific EC50 values for Benzamide, 2,2'-dithiobis[N-methyl-] are not consistently reported in the reviewed literature; the data presented is representative of the broader class of disulfide benzamides.

Antibacterial and Antifungal Activity

Benzamide, 2,2'-dithiobis[N-methyl-] is also known to be a microbicide, inhibiting the growth of bacteria by reacting with their cell membranes.[3] It has also demonstrated antifungal properties.

Table 2: Antimicrobial Spectrum (Qualitative)

| Organism Type | Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Less Active / Inactive |

| Fungi | Active |

Note: Quantitative Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[N-methyl-] against specific bacterial and fungal strains is limited in the available scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-].

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A general method for the synthesis of 2,2'-dithiobis(N-methylbenzamide) involves the reaction of a 2-substituted benzamide with a sulfurizing agent. A more specific, detailed protocol is outlined below, based on common organic synthesis techniques.

Materials:

-

2-mercapto-N-methylbenzamide

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-mercapto-N-methylbenzamide in DMSO.

-

To this solution, add a solution of iodine in DMSO dropwise at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield Benzamide, 2,2'-dithiobis[N-methyl-] as a solid.

Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of the compound to protect cells from HIV-1-induced cytopathic effects.

Materials:

-

CEM-SS cells (or other susceptible T-cell line)

-

HIV-1 (e.g., strain IIIB)

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Benzamide, 2,2'-dithiobis[N-methyl-] stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Plate CEM-SS cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 50 µL of culture medium.

-

Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] and add 100 µL to the appropriate wells. Include uninfected and untreated virus control wells.

-

Add 50 µL of a pre-titered dilution of HIV-1 to each test well.

-

Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Zinc Ejection Assay

This assay directly measures the ability of the compound to eject zinc from the HIV-1 NCp7 protein using a zinc-specific fluorescent probe.[2]

Materials:

-

Recombinant HIV-1 NCp7 protein

-

Tris buffer (e.g., 50 mM, pH 7.5) with NaCl

-

Benzamide, 2,2'-dithiobis[N-methyl-] stock solution in DMSO

-

TSQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide) fluorescent probe

-

Fluorometer

Procedure:

-

Prepare a solution of NCp7 in Tris buffer.

-

In a quartz cuvette, add the NCp7 solution and the TSQ probe.

-

Record the baseline fluorescence (excitation ~334 nm, emission ~495 nm).

-

Add a specific concentration of Benzamide, 2,2'-dithiobis[N-methyl-] to the cuvette and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the formation of the Zn-(TSQ)₂ complex as zinc is ejected from NCp7.

-

The rate of zinc ejection can be determined from the kinetics of the fluorescence increase.

Experimental Workflows and Logical Relationships

Drug Discovery and a Validation Workflow

References

In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the antimicrobial properties of the chemical compound Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide). This document consolidates available scientific information regarding its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. The key findings indicate that this compound exhibits activity primarily against Gram-positive bacteria, with a proposed mechanism involving interaction with the bacterial cell membrane.

Chemical and Physical Properties

-

Chemical Name: Benzamide, 2,2'-dithiobis[N-methyl-]

-

CAS Number: 2527-58-4[1]

-

Molecular Formula: C₁₆H₁₆N₂O₂S₂[1]

-

Molecular Weight: 332.44 g/mol [1]

-

Appearance: Information not available

-

Melting Point: 216.50 °C[1]

-

Boiling Point: 545.90 °C[1]

Antimicrobial Spectrum and Efficacy

Benzamide, 2,2'-dithiobis[N-methyl-] and its structural analogs have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.

Antibacterial Activity

Studies on acyclic 2,2′-dithiobisbenzamides have shown activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[2] Conversely, no significant activity was observed against Gram-negative bacteria such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Shigella.[2]

One specific quantitative measure of activity for Benzamide, 2,2'-dithiobis[N-methyl-] has been reported against Micrococcus luteus.

| Microorganism | Test Method | Quantitative Data | Reference |

| Micrococcus luteus | Not Specified | MIC: 32 µg/mL | Not Found |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

While the primary focus of available research has been on antibacterial properties, some sources suggest that Benzamide, 2,2'-dithiobis[N-methyl-] may also possess antifungal properties.[1] However, detailed studies and quantitative data regarding its antifungal spectrum and efficacy are not currently available in the reviewed literature.

Mechanism of Action

The precise molecular mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] has not been fully elucidated. However, the available evidence points towards the bacterial cell membrane as the primary target. It is proposed that the compound inhibits bacterial growth by reacting with their cell membranes.[1] The disulfide bond within the molecule is believed to be a key functional group in its antimicrobial activity.

Based on this information, a logical workflow for investigating the mechanism of action can be proposed.

Caption: Proposed Mechanism of Action Workflow.

Experimental Protocols

Detailed experimental protocols for the antimicrobial evaluation of Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively reported in the public domain. However, based on standard microbiological practices for similar compounds, the following methodologies are likely to be employed.

Synthesis of 2,2′-Dithiobisbenzamide Derivatives

A general method for synthesizing derivatives involves the reaction of 2,2′-dithiosalicylic acid with an appropriate amine (e.g., ammonia, ethylamine) under different conditions such as conventional heating, grinding, or microwave irradiation.[2] The synthesis of the target compound, Benzamide, 2,2'-dithiobis[N-methyl-], would specifically involve the use of methylamine.

Antibacterial Susceptibility Testing

Standard methods such as the cup-plate method (a variation of the agar diffusion assay) and broth dilution methods are used to determine the antibacterial activity of benzamide derivatives.[2]

5.2.1 Cup-Plate Agar Diffusion Method (General Protocol)

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the bacterial suspension.

-

Well Creation: Wells or "cups" are aseptically created in the agar.

-

Compound Application: A known concentration of the test compound dissolved in a suitable solvent is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.[2]

Caption: Cup-Plate Agar Diffusion Workflow.

Conclusion and Future Directions

Benzamide, 2,2'-dithiobis[N-methyl-] represents a class of compounds with demonstrated antimicrobial potential, particularly against Gram-positive bacteria. The proposed mechanism of action, centered on cell membrane disruption, offers a promising avenue for the development of new antibacterial agents. However, a significant lack of detailed, publicly available data hinders a complete understanding of its therapeutic potential.

Future research should focus on:

-

Comprehensive Antimicrobial Profiling: Systematic screening against a broad panel of clinically relevant bacteria and fungi to fully define its spectrum of activity.

-

Quantitative Efficacy Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for susceptible organisms using standardized methodologies.

-

Mechanism of Action Elucidation: In-depth studies to confirm and detail the interaction with the bacterial membrane, including effects on membrane potential, permeability, and specific lipid or protein targets. This would involve investigating any downstream effects on cellular signaling pathways.

-

Toxicology and Safety Assessment: Evaluation of the compound's toxicity profile in vitro and in vivo to determine its therapeutic index.

Addressing these research gaps will be crucial in determining the viability of Benzamide, 2,2'-dithiobis[N-methyl-] and its analogs as lead compounds in antimicrobial drug discovery programs.

References

An In-depth Technical Guide to the Biocidal Properties of Benzamide, 2,2'-dithiobis[N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, 2,2'-dithiobis[N-methyl- (also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA), is a synthetic organosulfur compound that has garnered attention for its potential as a broad-spectrum biocide. With the chemical formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.44 g/mol , its structure is characterized by two N-methylbenzamide units linked by a disulfide bond. This disulfide bridge is considered crucial for its biological activity, which is primarily attributed to its ability to interfere with the cell membranes of microorganisms. This technical guide provides a comprehensive overview of the available scientific information regarding the biocidal properties of Benzamide, 2,2'-dithiobis[N-methyl-, including its known antimicrobial spectrum, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl- is presented in Table 1.

Table 1: Chemical and Physical Properties of Benzamide, 2,2'-dithiobis[N-methyl-

| Property | Value |

| CAS Number | 2527-58-4[1] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂[1] |

| Molecular Weight | 332.44 g/mol [2] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide |

| Synonyms | 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[3] |

| Melting Point | 216.50 °C[2] - 219 °C |

| Boiling Point | 545.90 °C[2] |

| Appearance | Solid |

Biocidal Activity

Benzamide, 2,2'-dithiobis[N-methyl- has demonstrated notable activity against a range of microorganisms, including bacteria and fungi. Its efficacy is believed to stem from its ability to disrupt microbial cell membranes.

Antibacterial Activity

The compound has shown significant inhibitory effects against various bacterial strains. A summary of the available Minimum Inhibitory Concentration (MIC) data is presented in Table 2.

Table 2: Antibacterial Activity of Benzamide, 2,2'-dithiobis[N-methyl- and Its Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Standard Antibiotics |

| Benzamide, 2,2'-dithiobis[N-methyl- | Micrococcus luteus | 32 | Comparable to standard antibiotics[1] |

| Derivative 1 | Mycobacterium tuberculosis | 16 | Superior to streptomycin[1] |

| Derivative 2 | Mycobacterium kansasii | 8 | Equivalent to kanamycin[1] |

Derivatives of 2,2'-dithiobis(benzamide) have also shown in-vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, or isonicotinic acid hydrazide.[4] Furthermore, structurally related 2,2'-dicarboxamidodiphenyldisulfides have exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus.[4]

Antifungal Activity

While specific quantitative data is limited, Benzamide, 2,2'-dithiobis[N-methyl- has been reported to possess antifungal properties against a variety of fungal pathogens.[1] The proposed mechanism of action is thought to be similar to its antibacterial activity, involving interference with fungal cell membranes. Further research is required to quantify the antifungal efficacy of this compound and its derivatives.

Mechanism of Action

The primary mode of action for Benzamide, 2,2'-dithiobis[N-methyl- as a biocide is the disruption of the microbial cell membrane.[2] The disulfide bond is a key functional group that is believed to play a central role in its antimicrobial activity.

The proposed mechanism involves the following steps:

-

Adsorption and Penetration: The lipophilic nature of the benzamide moieties facilitates the compound's adsorption onto the lipid-rich microbial cell membrane.

-

Disulfide Exchange Reactions: Once at the cell surface, the disulfide bond can undergo thiol-disulfide exchange reactions with thiol-containing proteins and enzymes embedded in the cell membrane. This can disrupt the structure and function of these essential proteins.

-

Membrane Depolarization and Permeabilization: The disruption of membrane proteins can lead to a loss of membrane integrity, causing depolarization of the membrane potential and increased permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-.

Synthesis

Caption: General synthetic workflow for Benzamide, 2,2'-dithiobis[N-methyl-.

A plausible synthesis route starts from 2-mercapto-N-methylbenzamide. This starting material can be oxidized using a suitable oxidizing agent, such as hydrogen peroxide or iodine, in an appropriate solvent to form the disulfide bond, yielding Benzamide, 2,2'-dithiobis[N-methyl-. The crude product would then be purified, typically by recrystallization, to obtain the final product of high purity.

Experimental Protocols

The following section outlines a general experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl- against a bacterial strain using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure and may require optimization for specific bacterial strains and laboratory conditions.

Materials:

-

Benzamide, 2,2'-dithiobis[N-methyl-

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl- in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (bacterial growth without the compound), and the twelfth well as a negative control (broth only).

-

-

Inoculum Preparation: Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Benzamide, 2,2'-dithiobis[N-methyl- demonstrates promising potential as a biocidal agent with a broad spectrum of activity against various microorganisms. Its mechanism of action, centered on the disruption of the microbial cell membrane via its reactive disulfide bond, presents an attractive target for the development of novel antimicrobial agents.

However, a significant portion of the available data is on its derivatives, and there is a notable lack of comprehensive quantitative data, particularly regarding its antifungal and toxicological profile. Future research should focus on:

-

Quantitative Antifungal Studies: Determining the MIC and Minimum Fungicidal Concentration (MFC) values against a wider range of clinically and industrially relevant fungal species.

-

Detailed Mechanistic Studies: Elucidating the specific molecular interactions with microbial membrane components to provide a more detailed understanding of its mode of action.

-

Toxicological Evaluation: Conducting comprehensive in vitro and in vivo toxicity studies to assess its safety profile for various potential applications.

-

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating new derivatives to optimize biocidal activity and selectivity while minimizing toxicity.

A more thorough investigation into these areas will be crucial for fully realizing the potential of Benzamide, 2,2'-dithiobis[N-methyl- and its analogs as effective and safe biocides in diverse applications.dithiobis[N-methyl- and its analogs as effective and safe biocides in diverse applications.

References

- 1. Biocides as Biomedicines against Foodborne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of chemical biocides. Their study and exploitation. | Semantic Scholar [semanticscholar.org]

- 3. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

In-Depth Technical Guide: Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], also known by its synonym dithio-2,2'-bis(N-methylbenzamide) and the identifier DTBMA, is a biocide utilized for its preservative and anti-fungal properties in various industrial applications.[1] This technical guide provides a comprehensive overview of its chemical properties, antimicrobial efficacy, and proposed mechanisms of action, consolidating available data for researchers and professionals in drug development and material science. The document aims to present a detailed understanding of this compound's role as a preservative, supported by experimental data and methodologies.

Chemical and Physical Properties

Benzamide, 2,2'-dithiobis[N-methyl-] is a synthetic organic compound with the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of approximately 332.44 g/mol .[2][3] Its structure features two N-methylbenzamide moieties linked by a disulfide bond. This disulfide linkage is a key feature, believed to be central to its antimicrobial activity.

| Property | Value | Reference |

| CAS Number | 2527-58-4 | [3] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [2][3] |

| Molecular Weight | 332.44 g/mol | [2][3] |

| Melting Point | 217-219 °C | [4][5] |

| Boiling Point | 545.9 ± 35.0 °C (Predicted) | [5] |

| Density | 1.31 g/cm³ | [4][5] |

| Solubility | Soluble in Methanol | [4][5] |

| Appearance | Off-White Solid | [5] |

| Storage | 2-8°C, under nitrogen | [4][5] |

Antimicrobial Efficacy

Benzamide, 2,2'-dithiobis[N-methyl-] demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi. Its efficacy is often enhanced when used in combination with other microbicides.

Synergistic Activity

A notable application of this compound is in synergistic microbicidal compositions. For instance, it has been shown to work effectively with 2-methyl-4-isothiazolin-3-one (MI). The following table summarizes the synergistic concentrations from a patent report.

| Target Microorganism | Component A | Concentration of A (ppm) | Component B | Concentration of B (ppm) | Synergy Ratio (A:B) |

| Pseudomonas aeruginosa | 2-methyl-4-isothiazolin-3-one (MI) | 15 | DTBMA | 300 | 1:20 |

| Candida albicans | 2-methyl-4-isothiazolin-3-one (MI) | 150 | DTBMA | 0.4 | 375:1 |

Data extracted from patent CN1307876C, which describes synergistic ratios for effective microbial inhibition.[6]

Mechanism of Action

The primary mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] is reported to be its ability to react with and disrupt microbial cell membranes.[1][2] The disulfide bond is a critical component of its activity. It is hypothesized that this bond can interact with thiol groups of proteins within the cell membrane and cytoplasm, leading to a disruption of essential cellular processes.

A related compound, 2,2'-dithiobis[N-isoleucylbenzamide], has been shown to inhibit the function of HIV nucleocapsid protein by targeting its zinc finger motifs. This suggests that aromatic disulfides like Benzamide, 2,2'-dithiobis[N-methyl-] may also exert their antimicrobial effects by interacting with microbial metalloproteins and enzymes that are crucial for cell survival.[7]

Below is a proposed logical workflow for the antimicrobial action of Benzamide, 2,2'-dithiobis[N-methyl-].

References

- 1. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]

- 2. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]

- 3. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 4. 2,2'-dithiobis[N-methylbenzamide] CAS#: 2527-58-4 [m.chemicalbook.com]

- 5. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [amp.chemicalbook.com]

- 6. CN1307876C - Microbicide composition - Google Patents [patents.google.com]

- 7. Characterization of a novel degradation product of 2,2'-dithiobis[N-isoleucylbenzamide], an inhibitor of HIV nucleocapsid protein zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzamide, 2,2'-dithiobis[N-methyl-] in Rubber Vulcanization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vulcanization is a critical process in the manufacturing of rubber products, converting the raw, tacky polymer into a durable, elastic material. This transformation is achieved by forming cross-links between the polymer chains, creating a three-dimensional network. Sulfur is the most common vulcanizing agent; however, its reaction with rubber is slow and inefficient. To overcome these limitations, a variety of organic accelerators and vulcanizing agents are employed.

Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4) is a dithio compound that can act as a vulcanizing agent, contributing to the formation of these crucial cross-links.[1] Its molecular structure, featuring a disulfide bond, allows it to introduce sulfur cross-links into the rubber matrix, thereby enhancing the material's physical properties such as tensile strength and elasticity.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2527-58-4 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1] |

| Molecular Weight | 332.44 g/mol | [1] |

| Melting Point | 217-219 °C | [1] |

| Boiling Point | 545.9 °C at 760 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

| Appearance | Off-White Solid |

Vulcanization Mechanism

The vulcanization of rubber with dithiobis compounds in the presence of sulfur and activators like zinc oxide and stearic acid is a complex process. The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is the reactive site that initiates the cross-linking. A proposed general mechanism is as follows:

-

Activator Complex Formation: Zinc oxide and stearic acid react to form zinc stearate, which acts as a soluble activator.

-

Accelerator Activation: The dithiobis compound interacts with the activator complex and sulfur to form a complex series of sulfurating agents.

-

Sulfuration of Rubber Chains: These active sulfurating agents react with the rubber polymer chains at the allylic positions, forming pendent sulfide groups.

-

Cross-link Formation: The pendent sulfide groups on different polymer chains then react with each other, or with other rubber chains, to form stable mono-, di-, and polysulfidic cross-links.

The following diagram illustrates a simplified conceptual pathway of this vulcanization process.

Caption: Conceptual pathway of rubber vulcanization using a dithiobis compound.

Experimental Protocols

Due to the lack of specific experimental data for Benzamide, 2,2'-dithiobis[N-methyl-], this section provides a representative experimental protocol for rubber compounding and testing using the analogous and widely studied vulcanizing agent, 2,2'-dithiobis(benzothiazole) (MBTS). This protocol can be adapted for the evaluation of other dithiobis compounds.

Materials and Equipment

-

Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Sulfur

-

2,2'-dithiobis(benzothiazole) (MBTS) (as a representative dithiobis compound)

-

Carbon Black (e.g., N330)

-

Processing Oil

-

Two-roll mill

-

Moving Die Rheometer (MDR)

-

Tensile testing machine

-

Hardness tester (Shore A)

Compounding Procedure

The following diagram outlines a typical workflow for rubber compounding and subsequent testing.

Caption: A typical experimental workflow for rubber compounding and testing.

A representative formulation is provided in Table 2. The ingredients are added sequentially on a two-roll mill.

Table 2: Representative Rubber Formulation

| Ingredient | Parts per Hundred Rubber (phr) |

| Natural Rubber (SMR-20) | 100 |

| Zinc Oxide | 5.0 |

| Stearic Acid | 2.0 |

| N330 Carbon Black | 50 |

| Aromatic Oil | 5.0 |

| MBTS | 1.5 |

| Sulfur | 2.5 |

Curing and Mechanical Testing

The compounded rubber is then subjected to analysis using a Moving Die Rheometer (MDR) to determine its cure characteristics, such as scorch time (tₛ₂), cure time (t₉₀), and maximum torque (M₋H). Following this, the rubber is vulcanized in a heated press according to the determined cure time. The resulting vulcanized sheets are then used to prepare specimens for mechanical testing, including tensile strength, elongation at break, and hardness (Shore A).

Quantitative Data (Illustrative Example with MBTS)

As previously stated, specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is not widely published. Therefore, Table 3 presents typical cure characteristics and mechanical properties for a natural rubber compound vulcanized with MBTS to serve as an illustrative example of the type of data that would be generated when evaluating a dithiobis vulcanizing agent.

Table 3: Illustrative Cure Characteristics and Mechanical Properties of an MBTS-cured Natural Rubber Compound

| Property | Typical Value |

| Cure Characteristics (MDR at 150°C) | |

| Scorch Time, tₛ₂ (min) | 3 - 5 |

| Cure Time, t₉₀ (min) | 10 - 15 |

| Maximum Torque, M₋H (dNm) | 15 - 20 |

| Mechanical Properties | |

| Tensile Strength (MPa) | 20 - 25 |

| Elongation at Break (%) | 400 - 500 |

| Modulus at 300% Elongation (MPa) | 10 - 15 |

| Hardness (Shore A) | 60 - 70 |

Logical Relationships of Vulcanization

The use of a dithiobis vulcanizing agent like Benzamide, 2,2'-dithiobis[N-methyl-] has a direct impact on the final properties of the rubber. The following diagram illustrates the logical relationship between the vulcanizing agent and the resulting material characteristics.

Caption: Logical relationship between the vulcanizing agent and rubber properties.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a promising vulcanizing agent for the rubber industry due to its disulfide structure, which enables the formation of a robust cross-linked network in rubber polymers. While a lack of publicly available, specific quantitative data necessitates the use of analogous compounds for illustrative purposes, the principles of its function are well-understood within the broader context of dithiobis vulcanizing agents. Further research is warranted to fully characterize the performance of Benzamide, 2,2'-dithiobis[N-methyl-] in various rubber formulations and to elucidate the specific kinetics and mechanisms of its vulcanization reactions. This would enable its optimal use in the development of high-performance rubber products.

References

The Strategic Role of Benzamide, 2,2'-dithiobis[N-methyl-] in Axitinib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Axitinib, a cornerstone in targeted cancer therapy, with a specific focus on the pivotal intermediate, Benzamide, 2,2'-dithiobis[N-methyl-]. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, quantitative analysis of reaction efficiencies, and a visual elucidation of the drug's mechanism of action.

Introduction to Axitinib: A Potent Angiogenesis Inhibitor

Axitinib is a second-generation small molecule inhibitor of tyrosine kinases, specifically targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3). These receptors are instrumental in the process of angiogenesis—the formation of new blood vessels—which is a critical process for tumor growth, invasion, and metastasis. By selectively blocking the ATP-binding site of these receptors, Axitinib effectively halts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Its clinical efficacy has led to its approval for the treatment of advanced renal cell carcinoma (RCC).

The manufacturing of Axitinib is a complex, multi-step synthetic process where the purity and yield of the final Active Pharmaceutical Ingredient (API) are highly dependent on the quality of its intermediates. A key building block in this synthesis is 2-mercapto-N-methylbenzamide, which is efficiently and safely generated from its stable disulfide precursor, Benzamide, 2,2'-dithiobis[N-methyl-].

The Synthetic Trajectory to Axitinib

The synthesis of Axitinib is a convergent process, involving the preparation of two key structural fragments that are subsequently coupled to form the core of the molecule. This is followed by a final modification to yield the desired drug substance. The two primary synthons are a functionalized indazole moiety and 2-mercapto-N-methylbenzamide.

Generation of 2-mercapto-N-methylbenzamide

The direct use of thiols in large-scale synthesis can be problematic due to their susceptibility to oxidation. To circumvent this, 2-mercapto-N-methylbenzamide is typically prepared from its more stable disulfide counterpart, Benzamide, 2,2'-dithiobis[N-methyl-], just prior to its use in the subsequent coupling reaction. The disulfide itself is synthesized from 2,2'-dithiosalicylic acid. The critical step involves the reductive cleavage of the disulfide bond to afford two molecules of the desired thiol intermediate.

Assembly of the Axitinib Backbone

The synthesis of the indazole component involves several steps, including a crucial iodination reaction to install a leaving group for the subsequent coupling reaction. This iodinated indazole derivative is then reacted with 2-mercapto-N-methylbenzamide through a palladium or copper-catalyzed cross-coupling reaction to form the central thioether linkage of the Axitinib molecule.

Final Elaboration to Axitinib

The final stage of the synthesis involves the introduction of the characteristic 2-vinylpyridine side chain via a Heck reaction. Subsequent deprotection, if necessary, yields the final Axitinib molecule.

Quantitative Analysis of the Synthesis

The efficiency of each step in the synthesis of Axitinib is critical for the overall process viability. The following table presents a summary of the reported yields and purities for the key transformations.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Reductive Cleavage | Benzamide, 2,2'-dithiobis[N-methyl-] | Sodium borohydride, Tetrahydrofuran | 2-mercapto-N-methylbenzamide | 97.2 | 99.95 |

| Coupling Reaction | 2-mercapto-N-methylbenzamide, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Potassium hydroxide, Copper(I) iodide, o-phenylenediamine, N,N-dimethylformamide | (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide | 81.4 | - |

| Deprotection | (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide | p-toluenesulfonic acid, Methanol | Axitinib | 95.1 | - |

| Alternative Coupling | 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide | Potassium carbonate, Copper iodide, Isopropyl alcohol, Ethylene glycol | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | - | - |

| Final Heck Reaction & Deprotection | 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, 2-vinylpyridine | Palladium diacetate, Xantphos, N,N-diisopropylethylamine, N-methyl-2-pyrrolidone | Axitinib | 70.68 | 98.8 |

Detailed Experimental Protocols

Protocol for the Reductive Cleavage of Benzamide, 2,2'-dithiobis[N-methyl-]

Objective: To prepare 2-mercapto-N-methylbenzamide from its disulfide precursor.

Materials:

-

Benzamide, 2,2'-dithiobis[N-methyl-]

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Charge a round-bottom flask with Benzamide, 2,2'-dithiobis[N-methyl-] and dissolve it in anhydrous THF under an inert atmosphere.

-

Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Add sodium borohydride portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction mixture to gradually warm to ambient temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford 2-mercapto-N-methylbenzamide.

Protocol for the Coupling of 2-mercapto-N-methylbenzamide with an Iodinated Indazole Derivative

Objective: To synthesize the core thioether structure of Axitinib.

Materials:

-

2-mercapto-N-methylbenzamide

-

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Potassium hydroxide (KOH)

-

Copper(I) iodide (CuI)

-

o-phenylenediamine

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 2-mercapto-N-methylbenzamide in anhydrous DMF.

-

Heat the solution to 60 °C and add potassium hydroxide. Maintain stirring at this temperature for 1 hour.

-

Add copper(I) iodide and o-phenylenediamine to the reaction mixture and stir for an additional hour at 60 °C.

-

In a separate flask, dissolve the iodinated indazole derivative in anhydrous DMF at 60 °C.

-

Transfer the solution of the iodinated indazole to the first flask and raise the temperature to 90 °C.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to 35 °C, then add ethyl acetate and water to precipitate the product.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the coupled product.

Visualizing the Process and Mechanism

Axitinib Synthesis Workflow

Caption: Synthetic pathway of Axitinib highlighting the generation of 2-mercapto-N-methylbenzamide.

Axitinib's Mechanism of Action: Targeting the VEGFR Signaling Pathway

Caption: Axitinib inhibits VEGFR signaling by blocking receptor autophosphorylation.

Conclusion

The use of Benzamide, 2,2'-dithiobis[N-methyl-] as a stable precursor for the in-situ generation of 2-mercapto-N-methylbenzamide is a key strategic element in the robust and scalable synthesis of Axitinib. This approach mitigates the challenges associated with handling reactive thiols and ensures the availability of a high-purity intermediate for the critical carbon-sulfur bond formation. A thorough understanding of the reaction parameters and experimental protocols for each step is paramount for the successful and efficient production of this life-saving anti-cancer medication. This guide provides the necessary detailed information and visual aids to support researchers and developers in this endeavor.

An In-depth Technical Guide on the Redox Properties of Benzamide, 2,2'-dithiobis[N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |

| Molecular Weight | 332.44 g/mol |

| CAS Number | 2527-58-4 |

| Appearance | Off-White Solid |

| Melting Point | 217-219 °C |

| Boiling Point | 545.9 °C at 760 mmHg |

| Density | 1.31 g/cm³ |

| Solubility | Soluble in Methanol |

Redox Behavior and Biological Activity

The disulfide bridge is the most critical structural feature of Benzamide, 2,2'-dithiobis[N-methyl-], governing its redox properties and biological activity.[1] The compound's disulfide bond is susceptible to cleavage under reducing conditions, a process central to its mechanism of action.[1]

The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is largely attributed to its ability to participate in redox reactions that can modulate the activity of specific viral proteins.[1] This compound and its derivatives have been identified as a class of anti-HIV-1 agents that target the HIV nucleocapsid protein NCp7.

Mechanism of Action: Zinc Ejection from HIV-1 Nucleocapsid Protein (NCp7)

The HIV-1 nucleocapsid protein NCp7 contains two zinc finger domains that are crucial for the virus's replication cycle. Benzamide, 2,2'-dithiobis[N-methyl-] and related compounds exert their antiviral effect by causing the ejection of zinc ions from these zinc fingers. This process is initiated by the redox activity of the disulfide bond.

The proposed mechanism involves the following steps:

-

Thiol-Disulfide Exchange: The disulfide bond of the benzamide derivative interacts with the cysteine residues within the zinc finger domains of NCp7.

-

Formation of a Covalent Adduct: This interaction leads to the formation of a covalent mixed disulfide between the compound and a cysteine residue of the protein.

-

Zinc Ejection: The formation of this covalent bond disrupts the coordination of the zinc ion, leading to its ejection from the zinc finger.

-

Loss of Protein Function: The loss of zinc results in a conformational change in NCp7, rendering it unable to perform its functions in viral replication, such as packaging viral RNA.

This targeted disruption of a critical viral protein makes Benzamide, 2,2'-dithiobis[N-methyl-] a promising candidate for antiretroviral therapy.

Experimental Protocols

While a specific, detailed protocol for determining the redox potential of Benzamide, 2,2'-dithiobis[N-methyl-] is not available, a general workflow for its synthesis and biological evaluation can be outlined based on published research on related compounds.

General Experimental Workflow for Synthesis and Evaluation

A representative experimental protocol for a Zinc Ejection Assay is described below, adapted from methodologies used for similar dithiobisbenzamides.

Objective: To determine the ability of Benzamide, 2,2'-dithiobis[N-methyl-] to eject zinc from the HIV-1 nucleocapsid protein (NCp7).

Materials:

-

Recombinant HIV-1 NCp7

-

Benzamide, 2,2'-dithiobis[N-methyl-] solution of known concentration

-

Zinc-sensitive fluorescent probe (e.g., Newport Green)

-

Buffer solution (e.g., Tris-HCl with NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of recombinant NCp7 in the buffer.

-

Add the zinc-sensitive fluorescent probe to the NCp7 solution.

-

Record the baseline fluorescence of the solution.

-

Add a known concentration of the Benzamide, 2,2'-dithiobis[N-methyl-] solution to the NCp7/probe mixture.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates the release of zinc from NCp7 and its binding to the fluorescent probe.

-

Perform control experiments, including a negative control (without the benzamide derivative) and a positive control (with a known zinc-ejecting agent like EDTA).

-

Quantify the amount of ejected zinc by comparing the fluorescence signal to a standard curve of the probe with known concentrations of zinc.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a redox-active compound with a well-defined mechanism of action against HIV-1. Its disulfide bond is the key to its biological activity, enabling it to disrupt the function of the viral nucleocapsid protein NCp7 through zinc ejection. While quantitative data on its redox potential remains elusive, the qualitative understanding of its redox behavior provides a strong foundation for the development of novel antiretroviral drugs. Further research focusing on the electrochemical properties of this and related compounds could provide deeper insights into their structure-activity relationships and aid in the design of more potent and selective therapeutic agents. in the design of more potent and selective therapeutic agents.

References

Methodological & Application

Application Note: Quantitative Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] is a chemical compound of interest in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantification in various matrices for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzamide, 2,2'-dithiobis[N-methyl-]. The described method is specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Chromatographic Conditions